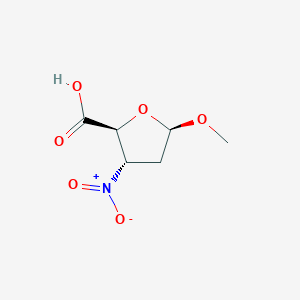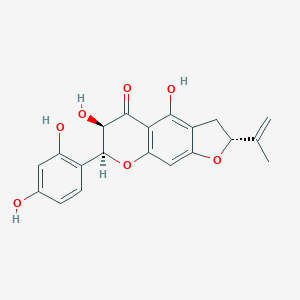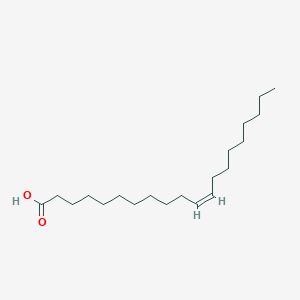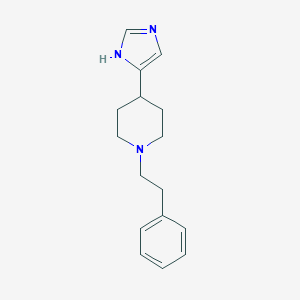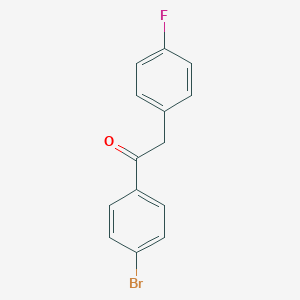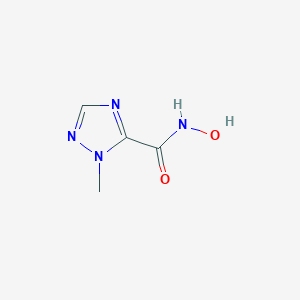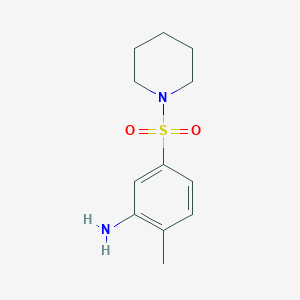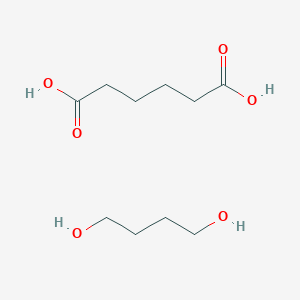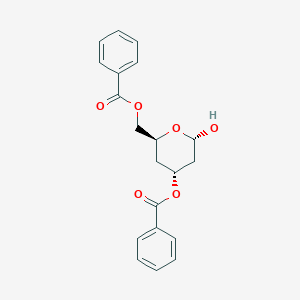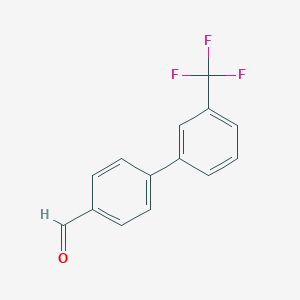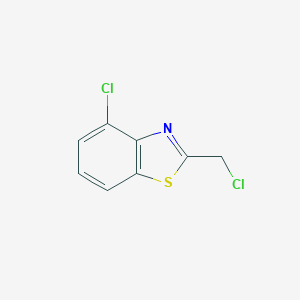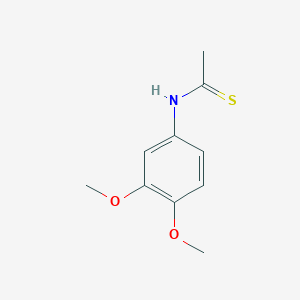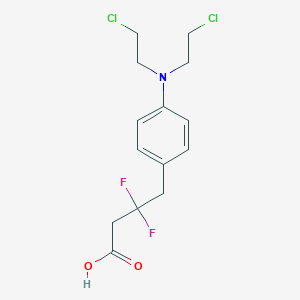
3,3-Difluorochlorambucil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorochlorambucil is a chemical compound that belongs to the class of nitrogen mustard compounds. It is a synthetic derivative of chlorambucil, which is an alkylating agent used in chemotherapy. 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 3,3-Difluorochlorambucil involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. 3,3-Difluorochlorambucil has also been shown to induce apoptosis, which is a programmed cell death mechanism.
Effets Biochimiques Et Physiologiques
3,3-Difluorochlorambucil has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of genes involved in apoptosis and DNA repair. In vivo studies have demonstrated the efficacy of 3,3-Difluorochlorambucil in inhibiting tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,3-Difluorochlorambucil is its potent anticancer activity. It has shown superior efficacy compared to other nitrogen mustard compounds. However, the synthesis of 3,3-Difluorochlorambucil is complex and requires specialized equipment and expertise. The compound is also highly reactive and toxic, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 3,3-Difluorochlorambucil. One area of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,3-Difluorochlorambucil. The development of combination therapies that can enhance the anticancer activity of 3,3-Difluorochlorambucil is also a promising area of research.
Conclusion:
In conclusion, 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves the alkylation of DNA, which leads to the inhibition of DNA replication and transcription. 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to other nitrogen mustard compounds. However, its synthesis is complex and requires specialized equipment and expertise. Future research on 3,3-Difluorochlorambucil should focus on the development of novel formulations, identification of biomarkers, and combination therapies.
Méthodes De Synthèse
The synthesis of 3,3-Difluorochlorambucil involves the reaction of chlorambucil with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at low temperature and high pressure. The yield of 3,3-Difluorochlorambucil is around 60-70%.
Applications De Recherche Scientifique
3,3-Difluorochlorambucil has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In preclinical studies, 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to chlorambucil and other nitrogen mustard compounds.
Propriétés
Numéro CAS |
103638-41-1 |
|---|---|
Nom du produit |
3,3-Difluorochlorambucil |
Formule moléculaire |
C14H17Cl2F2NO2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
4-[4-[bis(2-chloroethyl)amino]phenyl]-3,3-difluorobutanoic acid |
InChI |
InChI=1S/C14H17Cl2F2NO2/c15-5-7-19(8-6-16)12-3-1-11(2-4-12)9-14(17,18)10-13(20)21/h1-4H,5-10H2,(H,20,21) |
Clé InChI |
BUEVKJMGAZEULE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
Autres numéros CAS |
103638-41-1 |
Synonymes |
3,3-difluorochlorambucil beta,beta-difluorochlorambucil CB 7103 CB-7103 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



